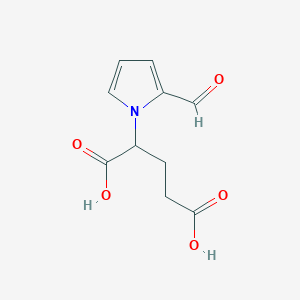
2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . This compound features a pyrrole ring substituted with a formyl group and a pentanedioic acid moiety. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid typically involves the Maillard reaction, which is a non-enzymatic reaction between amines and sugars . This reaction is known for producing a variety of 2-formylpyrrole derivatives. The specific conditions for synthesizing this compound include the use of appropriate starting materials, solvents, and catalysts to facilitate the reaction .
化学反应分析
Types of Reactions: 2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)pentanedioic acid.
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)pentanedioic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
相似化合物的比较
- **3-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]pentanedioic acid .
- **2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid .
- **6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid .
Comparison: 2-(2-Formyl-1H-pyrrol-1-yl)pentanedioic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of a pentanedioic acid moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C10H11NO5 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC 名称 |
2-(2-formylpyrrol-1-yl)pentanedioic acid |
InChI |
InChI=1S/C10H11NO5/c12-6-7-2-1-5-11(7)8(10(15)16)3-4-9(13)14/h1-2,5-6,8H,3-4H2,(H,13,14)(H,15,16) |
InChI 键 |
XTILHXNNKZQGTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=C1)C=O)C(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


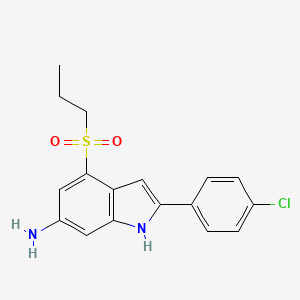
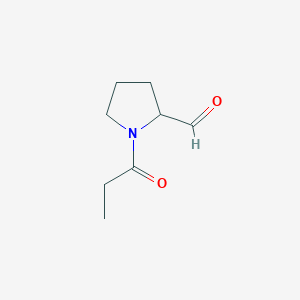
![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)
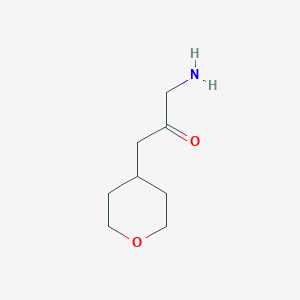

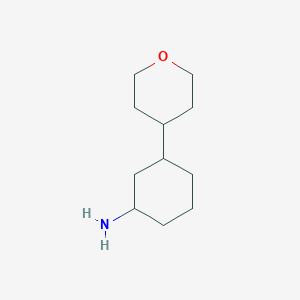
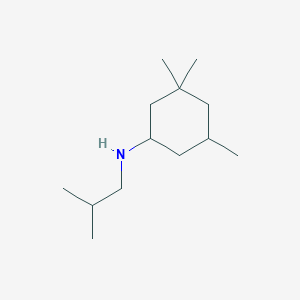
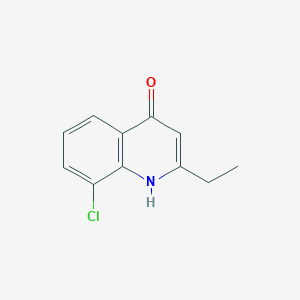
![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)
amino}butanoic acid](/img/structure/B13173878.png)
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
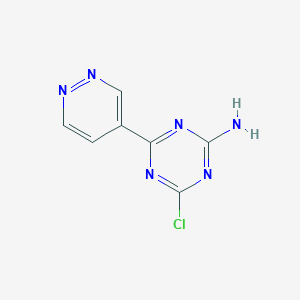
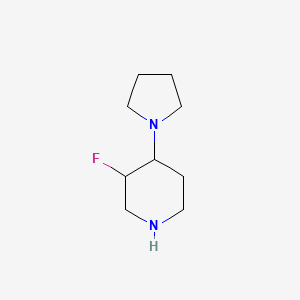
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
